molecular formula C17H23NO4S B2672595 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one CAS No. 1448029-65-9

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2672595
CAS No.: 1448029-65-9
M. Wt: 337.43
InChI Key: HUSLAEXGYOEXAZ-UHFFFAOYSA-N
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Description

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine ring, a privileged structure in pharmaceuticals that is present in more than twenty classes of drugs . The scaffold is substituted at the nitrogen atom with a (4-methoxyphenyl)sulfonyl group, a moiety found in various synthetic building blocks , and further functionalized with a pent-4-en-1-one chain. This specific structure, incorporating both a sulfonamide and an enone, makes it a valuable intermediate for researchers. It can be utilized in the synthesis of more complex molecules, particularly through reactions like the Michael addition, where the alkene activated by the carbonyl group can serve as an acceptor for nucleophiles. Compounds containing piperidine and sulfonyl groups are frequently explored in various research areas, including the development of potential anticancer agents and enzyme inhibitors . This product is supplied For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-3-4-5-17(19)18-12-10-16(11-13-18)23(20,21)15-8-6-14(22-2)7-9-15/h3,6-9,16H,1,4-5,10-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSLAEXGYOEXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Pentenone Chain: The final step involves the alkylation of the sulfonylated piperidine with a suitable pentenone derivative under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pentenone chain can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Hydroxyl or carboxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine core.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets, providing insights into enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxyphenyl sulfonyl group can interact with amino acid residues in the active site of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules based on heterocyclic cores, sulfonyl substituents, and biological relevance:

Table 1: Structural and Physical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one (Target) Piperidine 4-(4-Methoxyphenyl)sulfonyl; pent-4-en-1-one chain Not reported Not reported α,β-unsaturated ketone; methoxy-substituted sulfonyl group
2-(4-Methoxybenzyl)-1-(piperidin-1-yl)pent-4-en-1-one Piperidine 4-Methoxybenzyl; pent-4-en-1-one chain Not reported Not reported Benzyl substituent instead of sulfonyl; lacks sulfonyl electrophilicity
1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one Piperidine 4-Methylpiperidinyl-sulfonyl; acetyl group 281.38 Not reported Methylpiperidine sulfonyl; acetyl group instead of enone
7n: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone Piperazine (2N ring) 4-Methoxyphenylsulfonyl; tetrazole-thioacetyl group 520.11 161–163 Piperazine core; tetrazole-thioacetyl moiety; antiproliferative activity
7o: Trifluoromethyl-substituted analog of 7n Piperazine 4-(Trifluoromethylphenyl)sulfonyl; tetrazole-thioacetyl 558.08 154–156 Electron-withdrawing CF₃ group; higher molecular weight vs. methoxy

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound uses a piperidine ring (single N atom), whereas analogs like 7n and 7o () feature piperazine (two N atoms). Piperazine derivatives often exhibit enhanced solubility and hydrogen-bonding capacity due to the additional nitrogen.

Sulfonyl Substituents: The 4-methoxyphenylsulfonyl group in the target compound contrasts with trifluoromethylphenylsulfonyl (e.g., 7o, 7r) .

Functional Moieties :

  • The pent-4-en-1-one chain introduces an α,β-unsaturated ketone, which may participate in Michael addition or conjugation-based interactions. This differs from acetyl () or tetrazole-thioacetyl groups (), which have distinct reactivity profiles.

Biological Activity: While direct activity data for the target compound is absent, piperazine analogs in and demonstrate antiproliferative activity, likely mediated by sulfonyl and tetrazole groups. The pentenone chain in the target compound could modulate cytotoxicity or target binding compared to shorter chains.

Biological Activity

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one, also known by its CAS number 603126-38-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N1O3S1C_{14}H_{19}N_{1}O_{3}S_{1}. Its structure features a piperidine ring substituted with a methoxyphenylsulfonyl group, which is significant for its biological activity.

Antibacterial Activity

Research has indicated that compounds with similar piperidine and sulfonamide structures exhibit notable antibacterial properties. For instance, studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

CompoundBacterial StrainInhibition Zone (mm)IC50 (µg/mL)
1-(4-Methoxyphenyl)sulfonylpiperidineS. typhi155.2
Similar Piperidine DerivativeB. subtilis183.8

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are relevant in treating conditions like Alzheimer’s disease due to their role in increasing acetylcholine levels in the brain. Studies have reported IC50 values indicating strong enzyme inhibition:

EnzymeCompoundIC50 (µM)
Acetylcholinesterase1-(4-Methoxyphenyl)sulfonylpiperidine2.14
UreaseSimilar Piperidine Derivative0.63

Anticancer Properties

The piperidine nucleus is associated with anticancer activity, where compounds have been evaluated for their ability to induce apoptosis in cancer cells. For example, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group enhances binding affinity to target enzymes.
  • Cell Membrane Disruption : The lipophilic nature of the methoxy group aids in disrupting bacterial membranes.
  • Apoptosis Induction : Interaction with cellular signaling pathways leads to programmed cell death in cancer cells.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized a series of piperidine derivatives, including those with sulfonamide functionalities, and evaluated their pharmacological profiles .
  • In Silico Studies : Computational docking studies have elucidated the binding interactions between these compounds and target proteins, providing insights into their mechanisms .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
  • Catalysis : Lewis acids like AlCl₃ may improve acylation yields .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the sulfonyl group (δ ~3.1–3.3 ppm for piperidine protons) and pent-4-en-1-one moiety (δ ~5.8–6.2 ppm for alkene protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~363.4 for C₁₇H₂₁NO₃S).
  • Infrared Spectroscopy (IR) : Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
  • HPLC : Assesses purity (>95% recommended for pharmacological studies) .

Advanced: How can researchers design experiments to elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:
Methodological framework :

Target identification : Use computational tools (e.g., molecular docking) to predict binding affinity to receptors like GPCRs or kinases.

In vitro assays :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

Cellular studies : Evaluate functional effects (e.g., cAMP modulation) in cell lines expressing target receptors.

Data interpretation : Correlate structural features (e.g., sulfonyl group’s electron-withdrawing effect) with activity trends. Compare results to analogs with modified substituents .

Advanced: What strategies can resolve contradictions in reported biological activities between this compound and its structural analogs?

Answer:
Root-cause analysis :

  • Structural variations : Minor changes (e.g., substitution at the piperidine nitrogen or alkene position) drastically alter pharmacodynamics. Example: A chloro substituent (vs. methoxy) may enhance receptor affinity but reduce solubility.
  • Assay conditions : Differences in pH, temperature, or cell models can skew results.

Q. Resolution steps :

Comparative SAR studies : Synthesize analogs (Table 1) and test under standardized conditions.

Meta-analysis : Reconcile data using multivariate statistics to account for variables like logP or steric hindrance.

Table 1 : Comparative Activity of Structural Analogs

CompoundStructural VariationReported Activity
Target compound4-methoxyphenylsulfonylModerate kinase inhibition
Analog A ()Chlorophenyl substitutionAnticancer activity
Analog B ()Dual sulfonyl groupsEnhanced receptor binding

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Answer:
Key parameters to model :

  • Lipophilicity (logP) : Predicts membrane permeability. Target logP ~2–3 for balanced absorption.
  • Metabolic stability : Cytochrome P450 interactions can be simulated to identify vulnerable sites (e.g., methoxy group demethylation).

Q. Tools :

  • Molecular Dynamics (MD) : Simulates binding stability in physiological conditions.
  • ADMET predictors : Software like SwissADME forecasts absorption, toxicity, and half-life.

Optimization example : Introduce fluorine atoms to block metabolic hotspots while maintaining potency .

Basic: What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group.
  • Handling : Use anhydrous solvents (e.g., dried DMSO) for stock solutions.
  • Stability monitoring : Regular NMR/HPLC checks every 3–6 months to detect degradation (e.g., ketone oxidation) .

Advanced: What mechanistic insights can be gained from studying the compound’s reactivity in different solvent systems?

Answer:
Experimental design :

  • Polarity effects : Compare reaction rates in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents to assess nucleophilicity.
  • Acid/base studies : Probe stability under acidic (HCl) or basic (NaOH) conditions to identify labile bonds (e.g., sulfonamide cleavage).

Outcome : Solvent choice impacts aggregation behavior and reaction pathways, critical for scaling up synthesis .

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